Disodium monofluorophosphate-calcium carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

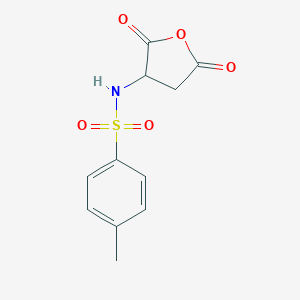

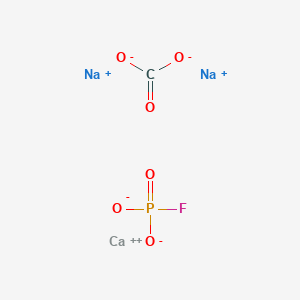

Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has been widely used in various fields of scientific research. It is a white, odorless, and tasteless powder that is commonly used in dentistry, medicine, and chemistry. This compound is a combination of two chemicals: Disodium Monofluorophosphate (Na2PO3F) and Calcium Carbonate (CaCO3).

Mecanismo De Acción

Disodium Monofluorophosphate-Calcium Carbonate works by releasing fluoride ions when it comes into contact with water. These fluoride ions then react with the enamel of the teeth to form a protective layer that prevents the formation of dental caries. This compound also helps to strengthen the teeth by promoting the remineralization of the enamel.

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects. It helps to prevent dental caries by inhibiting the growth of bacteria that cause tooth decay. It also helps to strengthen the teeth by promoting the remineralization of the enamel. This compound has been shown to be safe for use in humans and has no adverse effects on the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for use in lab experiments. It is a relatively weak source of fluoride and may not be suitable for experiments that require high concentrations of fluoride.

Direcciones Futuras

There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate. One area of research is the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly. Another area of research is the study of the effects of this compound on the human body, including its potential effects on bone health and the immune system. Additionally, research could be conducted on the use of this compound as a potential treatment for certain medical conditions.

Conclusion

In conclusion, this compound is a chemical compound that has several scientific research applications. It is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate and works by releasing fluoride ions when it comes into contact with water. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods and the study of its effects on the human body.

Métodos De Síntesis

Disodium Monofluorophosphate-Calcium Carbonate is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate. The reaction is as follows:

This compound + CaCO3 → CaNaPO4F + CO2

The reaction takes place at a temperature of 1000°C and is carried out in the presence of a reducing agent such as carbon. The resulting product is then cooled and ground to a fine powder.

Aplicaciones Científicas De Investigación

Disodium Monofluorophosphate-Calcium Carbonate has several scientific research applications. It is commonly used in dentistry as a component of toothpaste and mouthwash. It is also used in medicine as a source of fluoride for the prevention of dental caries. This compound is also used in chemistry as a reagent for the determination of phosphate in various samples.

Propiedades

Número CAS |

141788-28-5 |

|---|---|

Fórmula molecular |

CCaFNa2O6P |

Peso molecular |

244.04 g/mol |

Nombre IUPAC |

calcium;disodium;fluoro-dioxido-oxo-λ5-phosphane;carbonate |

InChI |

InChI=1S/CH2O3.Ca.FH2O3P.2Na/c2-1(3)4;;1-5(2,3)4;;/h(H2,2,3,4);;(H2,2,3,4);;/q;+2;;2*+1/p-4 |

Clave InChI |

AJAQVYIHGIOBTK-UHFFFAOYSA-J |

SMILES |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

SMILES canónico |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

Sinónimos |

disodium monofluorophosphate-calcium carbonate MFP-Ca |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)

![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)